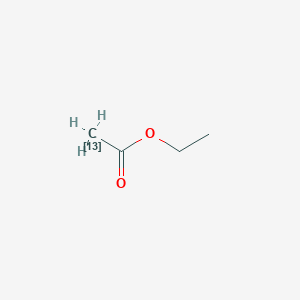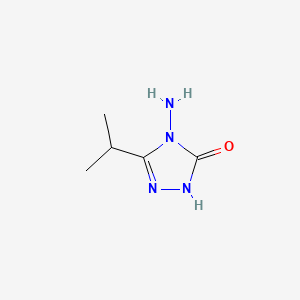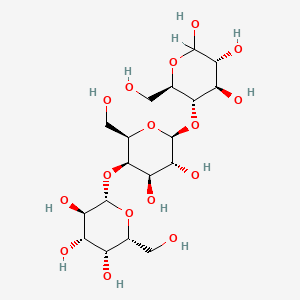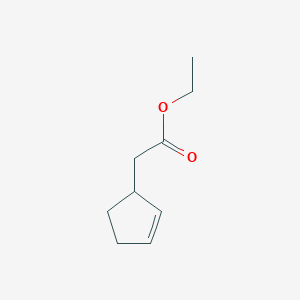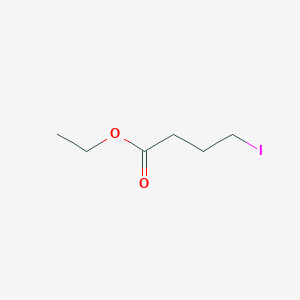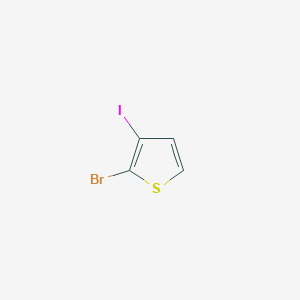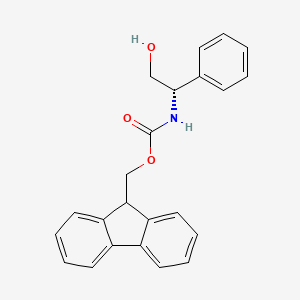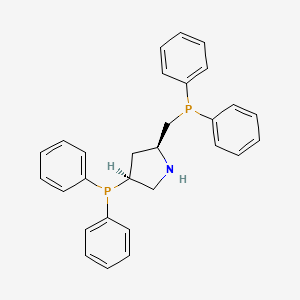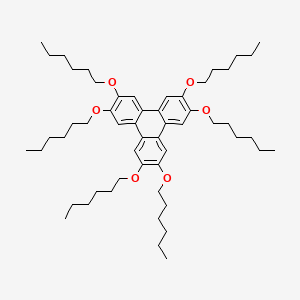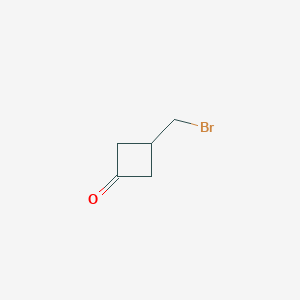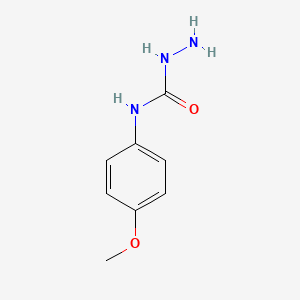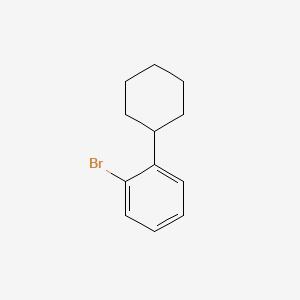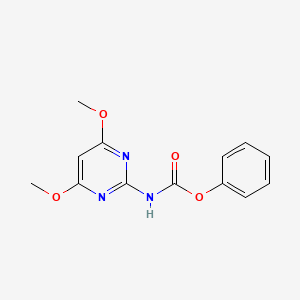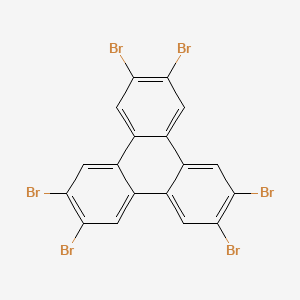
2,3,6,7,10,11-Hexabromotriphenylene
説明
2,3,6,7,10,11-Hexabromotriphenylene serves as a versatile precursor for the synthesis of various triphenylene derivatives. These derivatives are of significant interest due to their potential applications in supramolecular chemistry and the development of covalent organic frameworks . The hexabromotriphenylene core allows for functionalization through various chemical reactions, leading to compounds with diverse physical and chemical properties.
Synthesis Analysis
The synthesis of hexabromotriphenylene derivatives has been achieved through different methods. One approach involves the palladium-catalyzed Hagihara-Sonogashira cross-coupling reactions, which yield hexa-alkynyl substituted triphenylene derivatives . Another method includes the silylation of hexabromotriphenylene with chlorodimethylsilane and magnesium to produce hexakis(dimethylsilyl)triphenylene . Additionally, hexamethoxy-triphenylene has been synthesized from dimethoxybenzene using FeCl3 as a catalyst under optimized conditions .
Molecular Structure Analysis
The molecular structure of hexabromotriphenylene derivatives can vary significantly depending on the substituents attached to the core. For instance, hexabenzotriphenylene, a related compound, exhibits a strongly twisted, D3-symmetric molecular propeller shape, which contrasts with other highly substituted triphenylenes that adopt C2-symmetric conformations . The introduction of different substituents can influence the electronic nature and mesomorphic phase of these disk-shaped molecules .
Chemical Reactions Analysis
Chemical reactions involving hexabromotriphenylene are pivotal in modifying its properties. For example, the electrosynthesis of hexadecahexoxytriphenylene through electrochemical oxidation demonstrates the potential to create new structures with unique properties . The reactivity of the hexabromotriphenylene core allows for the introduction of various functional groups, which can lead to significant changes in the photophysical and electrochemical properties of the resulting compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of hexabromotriphenylene derivatives are closely related to their molecular structure. The photophysical and electrochemical properties of these compounds have been extensively studied, revealing that the nature of the substituents can greatly affect their behavior . For instance, the mesomorphic properties of extended triphenylenes have been investigated, showing that the presence of different alkoxy substituents can induce columnar mesophases at various temperature ranges . The self-assembly behavior of these compounds has also been explored, with some forming highly ordered monolayers on graphite substrates .
科学的研究の応用
1. Electroorganic Synthesis
- . The protocol is simple to perform and superior to other chemical or electrochemical methods .
- Methods of Application: The electrolysis is conducted in propylene carbonate circumventing toxic and expensive acetonitrile . The key of the method is based on the low solubility of the anodically trimerized product .
- Results or Outcomes: The shift of potentials is supported by cyclic voltammetry studies .
2. Component of Functional Polymers
- Application Summary: Triphenylenes, including 2,3,6,7,10,11-Hexahydroxytriphenylene, are applied as components of functional polymers .
- Methods of Application: The specific methods of application in this context are not detailed in the source .
- Results or Outcomes: The specific results or outcomes in this context are not detailed in the source .
3. Anode Material for Li-ion Batteries
- Application Summary: A composite of Si nanoparticles (SiNPs) and a two-dimensional (2D) porous conductive Ni 3 (2,3,6,7,10,11-hexaiminotriphenylene) 2 (Ni 3 (HITP) 2) metal–organic framework (MOF), namely Si/Ni 3 (HITP) 2, is suggested as a potential anode material for Li-ion batteries (LIBs) .
- Methods of Application: The specific methods of application in this context are not detailed in the source .
- Results or Outcomes: The specific results or outcomes in this context are not detailed in the source .
4. Component of Discotic Liquid Crystals
- Application Summary: The unique spectroscopic and geometric features of triphenylenes give rise to a variety of applications for this very common structural motif. The use of triphenylenes in discotic liquid crystals is well documented .
- Methods of Application: The specific methods of application in this context are not detailed in the source .
- Results or Outcomes: The specific results or outcomes in this context are not detailed in the source .
5. Building Blocks in Supramolecular Chemistry
- Application Summary: Triphenylenes, including 2,3,6,7,10,11-Hexahydroxytriphenylene, are applied as building blocks in supramolecular chemistry .
- Methods of Application: The specific methods of application in this context are not detailed in the source .
- Results or Outcomes: The specific results or outcomes in this context are not detailed in the source .
6. Component of Fluorescent Labels
- Application Summary: Triphenylenes are applied as components of fluorescent labels .
- Methods of Application: The specific methods of application in this context are not detailed in the source .
- Results or Outcomes: The specific results or outcomes in this context are not detailed in the source .
7. Electroorganic Synthesis
- . The electrolysis is conducted in propylene carbonate circumventing toxic and expensive acetonitrile . The protocol is simple to perform and superior to other chemical or electrochemical methods .
- Methods of Application: The key of the method is based on the low solubility of the anodically trimerized product .
- Results or Outcomes: The shift of potentials is supported by cyclic voltammetry studies .
8. Component of Discotic Liquid Crystals
- Application Summary: The use of triphenylenes in discotic liquid crystals is well documented .
- Methods of Application: The specific methods of application in this context are not detailed in the source .
- Results or Outcomes: The specific results or outcomes in this context are not detailed in the source .
9. Building Blocks in Supramolecular Chemistry
- Application Summary: Triphenylenes, including 2,3,6,7,10,11-Hexahydroxytriphenylene, are applied as building blocks in supramolecular chemistry .
- Methods of Application: The specific methods of application in this context are not detailed in the source .
- Results or Outcomes: The specific results or outcomes in this context are not detailed in the source .
Safety And Hazards
特性
IUPAC Name |
2,3,6,7,10,11-hexabromotriphenylene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H6Br6/c19-13-1-7-8(2-14(13)20)10-4-17(23)18(24)6-12(10)11-5-16(22)15(21)3-9(7)11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHQUXLCQLQNPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=CC(=C1Br)Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H6Br6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60454505 | |
| Record name | 2,3,6,7,10,11-hexabromotriphenylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60454505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
701.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6,7,10,11-Hexabromotriphenylene | |
CAS RN |
82632-80-2 | |
| Record name | 2,3,6,7,10,11-hexabromotriphenylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60454505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,6,7,10,11-Hexabromotriphenylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



